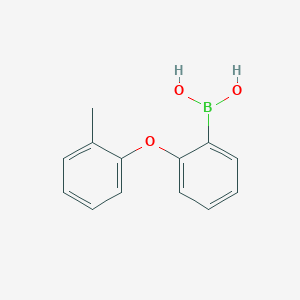

2-(2-Methylphenoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methylphenoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction proceeds under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure its suitability for further applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methylphenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

2-(2-Methylphenoxy)phenylboronic acid has diverse applications in scientific research:

Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Medicine: Investigated for its potential use in drug development, particularly in the design of proteasome inhibitors and other therapeutic agents.

Industry: Used in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylphenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

The molecular targets and pathways involved in its biological applications are still under investigation, but boronic acids are known to interact with various enzymes and proteins, potentially inhibiting their activity.

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid with a phenyl group.

2-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methylphenoxy group.

4-Methylphenylboronic Acid: Another similar compound with a methyl group at the para position.

Uniqueness: 2-(2-Methylphenoxy)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2-methylphenoxy group can also impact its interactions in biological systems, potentially offering distinct advantages in drug design and material science.

Actividad Biológica

2-(2-Methylphenoxy)phenylboronic acid (CAS No. 2377610-09-5) is a compound belonging to the class of phenylboronic acids, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13B O3, with a molecular weight of approximately 227.05 g/mol. The compound features a boronic acid functional group, which is critical for its biological activity, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C13H13B O3 |

| Molecular Weight | 227.05 g/mol |

| CAS Number | 2377610-09-5 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that phenylboronic acid derivatives, including this compound, exhibit significant antimicrobial activity. They have been shown to inhibit various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Inhibition of β-lactamases : Research has demonstrated that certain phenylboronic acids can act as inhibitors against class A and C β-lactamases such as KPC-2 and AmpC. These compounds protect β-lactam antibiotics from hydrolysis, restoring their efficacy against resistant strains of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Synergistic Effects : In combination with other antibiotics (e.g., meropenem), these compounds have shown synergistic effects, significantly lowering the fractional inhibitory concentration index (FICI) values below the threshold of 0.5, indicating strong synergism .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with serine residues in the active sites of β-lactamases. The boronic acid moiety forms reversible covalent bonds with the serine residues, effectively inhibiting enzyme activity .

Case Studies

- Study on Antimicrobial Efficacy : A study involving various phenylboronic acid derivatives highlighted their ability to restore susceptibility to antibiotics in clinical strains overexpressing KPC-2. The derivatives were tested in vitro against clinical isolates, demonstrating significant antimicrobial activity without cytotoxicity to human cells .

- Inhibition of Biofilm Formation : Another study reported that certain boronic acid derivatives could inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. This property is particularly important as biofilms contribute to chronic infections and antibiotic resistance .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that while some derivatives of phenylboronic acids can be administered intravenously, optimization is necessary to improve their concentration at therapeutic targets . Importantly, many boronic acids have been shown to be non-toxic to human cells, making them promising candidates for further development in medicinal chemistry.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Inhibits KPC-2 and AmpC β-lactamases |

| Synergistic Effects | FICI values < 0.5 with meropenem |

| Biofilm Inhibition | Effective against biofilm formation in Pseudomonas |

| Toxicity | Non-toxic to human cells |

Propiedades

IUPAC Name |

[2-(2-methylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXVFYYKJWEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=CC=C2C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.